molecular formula C11H9N3O2 B11888947 3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B11888947
M. Wt: 215.21 g/mol
InChI Key: SVMZXZIVPDIBMR-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features a fused imidazo[4,5-b]pyridine core with a furan-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the condensation of furan-2-carbaldehyde with 2-aminopyridine derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to cyclization to form the imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imidazo[4,5-b]pyridine core can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydroimidazo[4,5-b]pyridines, and various substituted imidazo[4,5-b]pyridines .

Scientific Research Applications

3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)furan-2-carboxamide: Shares a similar furan and pyridine structure but differs in its amide linkage.

    3-(Furan-2-ylmethylidene)furan-2(3H)-one: Contains a similar furan moiety but has a different core structure.

    4-Allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Features a pyridine ring but with a triazole core.

Uniqueness

3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to its fused imidazo[4,5-b]pyridine core, which imparts distinct electronic and steric properties, making it a versatile scaffold for drug development and materials science .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C11H9N3O2/c15-11-13-9-4-1-5-12-10(9)14(11)7-8-3-2-6-16-8/h1-6H,7H2,(H,13,15)

InChI Key

SVMZXZIVPDIBMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N2)CC3=CC=CO3

Origin of Product

United States

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